molecular formula C14H14ClNO4S B6623950 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

Cat. No. B6623950
M. Wt: 327.8 g/mol
InChI Key: OMCKESQOCOWYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique chemical structure, which makes it an ideal candidate for developing new drugs and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and tubulin, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has also been shown to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be beneficial for the treatment of various diseases. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for developing new drugs and materials. However, one of the main limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the development of new materials based on this compound, which may have applications in various industries. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide can be achieved through several methods, including the use of a palladium-catalyzed coupling reaction. This method involves the reaction of 3,4,5-trimethoxyphenylboronic acid with 3-chlorothiophene-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting mixture is then heated under reflux conditions, and the product is obtained after purification.

Scientific Research Applications

3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-18-10-6-8(7-11(19-2)12(10)20-3)16-14(17)13-9(15)4-5-21-13/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCKESQOCOWYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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